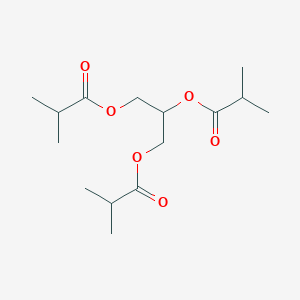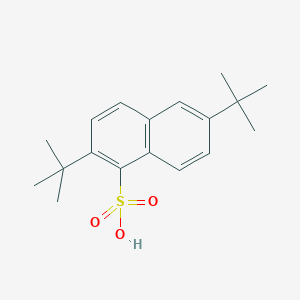
Acide 2-bromo-2,3,3,3-tétrafluoropropanoïque
Vue d'ensemble
Description
2-Bromo-2,3,3,3-tetrafluoropropanoic acid is an organofluorine compound with the molecular formula C3HBrF4O2. It is a solid at room temperature and is known for its unique chemical properties due to the presence of both bromine and fluorine atoms in its structure .
Applications De Recherche Scientifique
2-Bromo-2,3,3,3-tetrafluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and agrochemicals. It can be used to introduce fluorine atoms into biologically active molecules, enhancing their stability and activity.
Mécanisme D'action
Target of Action
It’s known that this compound is valuable in synthetic chemistry for constructing various fluorinated organic compounds .
Mode of Action
The mode of action of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid involves several types of reactions in organic synthesis. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions facilitate the construction of various fluorinated organic compounds .
Biochemical Pathways
The compound’s involvement in various reactions suggests that it may influence multiple biochemical pathways, particularly those involving fluorinated organic compounds .
Result of Action
The result of the action of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is the formation of various fluorinated organic compounds . These compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine.
Analyse Biochimique
Biochemical Properties
It is known that brominated and fluorinated compounds can have unique reactivity profiles and can interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid in animal models have not been reported in the literature. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-2,3,3,3-tetrafluoropropanoic acid, including any enzymes or cofactors it interacts with, are not currently known
Transport and Distribution
The transport and distribution of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known
Subcellular Localization
The subcellular localization of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid and any effects on its activity or function are not currently known . Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid typically involves the bromination of 2,3,3,3-tetrafluoropropanoic acid. One common method includes the addition of bromine to a solution of 2,3,3,3-tetrafluoropropanoic acid in the presence of a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
2-Bromo-2,3,3,3-tetrafluoropropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3,3,3-tetrafluoropropanoic acid.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for addition reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Bromo-2,3,3,3-tetrafluoropropanoic acid can be compared with other similar compounds, such as:
2-Bromo-3,3,3-trifluoropropene: This compound is also used in the synthesis of fluorinated compounds and has similar reactivity due to the presence of bromine and fluorine atoms.
1-Bromo-2,3,3,3-tetrafluoropropene: This compound has a similar structure but differs in the position of the bromine atom, which can lead to different reactivity and applications.
The uniqueness of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid lies in its specific combination of bromine and fluorine atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQIQACQOVGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382100 | |
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-31-9 | |
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)


